1,1,3,3-Tetraethyl-1,3-difluorodisiloxane
Overview
Description
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane is an organosilicon compound characterized by the presence of silicon, oxygen, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane typically involves the reaction of tetraethyl orthosilicate with a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can break silicon-oxygen bonds, leading to the formation of simpler silicon compounds.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon dioxide, while substitution reactions can produce various halogenated siloxanes.
Scientific Research Applications
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a component in medical devices and implants.
Industry: Utilized in the production of specialty coatings and adhesives due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of silicon-oxygen and silicon-fluorine bonds.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar in structure but contains vinyl groups instead of ethyl groups.
1,1,3,3-Tetramethyl-1,3-difluorodisiloxane: Similar in structure but contains methyl groups instead of ethyl groups.
Uniqueness
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane is unique due to the presence of ethyl groups, which impart different chemical properties compared to its methyl and vinyl counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[diethyl(fluoro)silyl]oxy-diethyl-fluorosilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20F2OSi2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIIPSJTEYMPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(O[Si](CC)(CC)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20F2OSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80787246 | |
Record name | 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80787246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590-57-8 | |
Record name | 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80787246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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